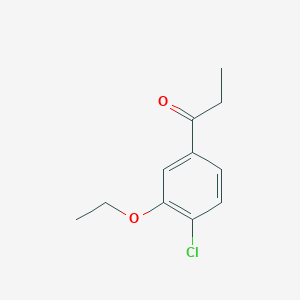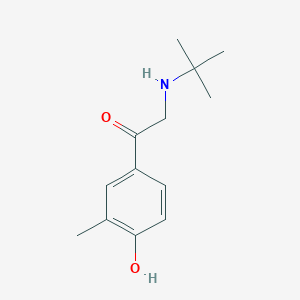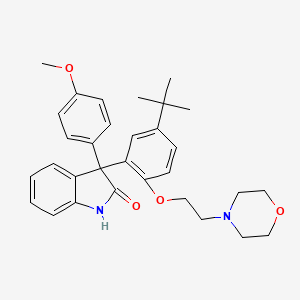
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the indolin-2-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution reactions: Introducing the tert-butyl, morpholinoethoxy, and methoxyphenyl groups through nucleophilic substitution or other suitable methods.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or morpholinoethoxy groups.
Reduction: Reduction reactions could target the indolin-2-one core or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Binding to proteins: Inhibiting or activating enzymes or receptors.
Modulating pathways: Affecting signaling pathways within cells.
Cellular effects: Inducing apoptosis, altering cell cycle progression, or other cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylindolin-2-one: Lacks the tert-butyl and morpholinoethoxy groups.
3-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one: Has a hydroxyl group instead of the morpholinoethoxy group.
Uniqueness
The presence of the tert-butyl and morpholinoethoxy groups in 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C31H36N2O4 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
3-[5-tert-butyl-2-(2-morpholin-4-ylethoxy)phenyl]-3-(4-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C31H36N2O4/c1-30(2,3)23-11-14-28(37-20-17-33-15-18-36-19-16-33)26(21-23)31(22-9-12-24(35-4)13-10-22)25-7-5-6-8-27(25)32-29(31)34/h5-14,21H,15-20H2,1-4H3,(H,32,34) |
Clave InChI |
GBDYEVIVDCFIHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OCCN2CCOCC2)C3(C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


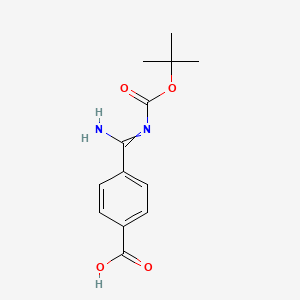


![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
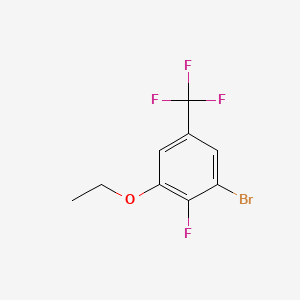
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)
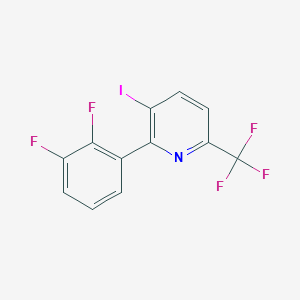
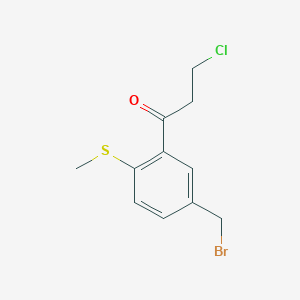
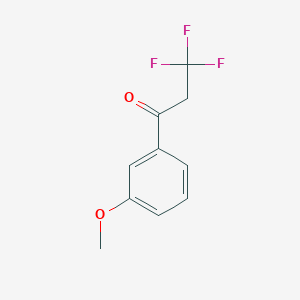

![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
